molecular formula C15H23N3 B2723762 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034416-63-0

5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2723762
CAS No.: 2034416-63-0
M. Wt: 245.37
InChI Key: OMPDNTPICCGQOQ-UHFFFAOYSA-N
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Description

5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a cyclopentylmethyl-substituted pyrazole derivative under acidic conditions to form the desired pyrazolo[1,5-a]pyrazine scaffold .

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable synthetic route that ensures high yield and purity. The process often involves the use of catalytic systems and optimized reaction conditions to facilitate the cyclization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

5-(cyclopentylmethyl)-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-4-12(3-1)10-17-7-8-18-14(11-17)9-15(16-18)13-5-6-13/h9,12-13H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPDNTPICCGQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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